molecular formula C8H7NO3 B1589022 2-(3-Nitrophenyl)acetaldehyde CAS No. 66146-33-6

2-(3-Nitrophenyl)acetaldehyde

Cat. No.: B1589022
CAS No.: 66146-33-6
M. Wt: 165.15 g/mol
InChI Key: KBHVOPHKSRVNIV-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Nitrophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the nitration of phenylacetaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Another method involves the reaction of phenylacetaldehyde with trifluoroacetic acid and L-proline in the presence of an organocatalyst such as copper(I) bromide . This method provides a chiral, organocatalytic route to the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-(3-Nitrophenyl)acetic acid.

    Reduction: 2-(3-Aminophenyl)acetaldehyde.

    Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)acetaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antiviral and anticancer properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the para position.

    2-(2-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the ortho position.

    Phenylacetaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2-(3-Nitrophenyl)acetaldehyde is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group allows for specific interactions and reactions that are not possible with the ortho or para isomers. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(3-nitrophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHVOPHKSRVNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468064
Record name 2-(3-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66146-33-6
Record name 2-(3-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

90 mmol of iodoxybenzoic acid are added to 60 mmol of 2-(3-nitrophenyl)ethanol in 300 ml of tetrahydrofuran. The reaction mixture is heated at reflux for 4 hours, then cooled and filtered. The filtrate is concentrated to yield the expected compound.
Quantity
90 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-methoxyvinyl)-3-nitrobenzene (1.8 g, 10.06 mmol) in THF (60 mL), was added 6N HCl (6.03 mL) and the mixture was heated at 100° C. for 2 hours. The reaction mixture was allowed to cool to room temperature and the solvents were evaporated under reduced pressure to afford a solid. The solid was dissolved in EtOAc (45 mL) and water (50 mL) was added and the mixture stirred for 15 minutes. The separated aqueous phase was extracted with EtOAc (30 mL), and then the combined organic extracts were washed with 5% sodium bicarbonate (25 mL), brine (30 mL), dried (Na2SO4) and the solvents removed under reduced pressure. The crude compound was purified by column chromatography on neutral silica gel using 15-20% EtOAc in hexane to afford the title compound (1.2 g, 90%).
Name
1-(2-methoxyvinyl)-3-nitrobenzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

A mixture of 10 g of 2-(3-nitrophenyl)ethanol, 25.1 g of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide and 300 ml of tetrahydrofuran is heated at reflux for 6 hours. After filtration and concentration of the solvent, the product is used as it is in the following Step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)acetaldehyde
Reactant of Route 2
2-(3-Nitrophenyl)acetaldehyde
Reactant of Route 3
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2-(3-Nitrophenyl)acetaldehyde
Reactant of Route 4
2-(3-Nitrophenyl)acetaldehyde
Reactant of Route 5
2-(3-Nitrophenyl)acetaldehyde
Reactant of Route 6
2-(3-Nitrophenyl)acetaldehyde

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